molecular formula C19H15N3O4 B13740239 Bis(pyridin-4-ylmethyl) pyridine-2,6-dicarboxylate

Bis(pyridin-4-ylmethyl) pyridine-2,6-dicarboxylate

Cat. No.: B13740239
M. Wt: 349.3 g/mol
InChI Key: QVCOVURSDGBJJN-UHFFFAOYSA-N
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Description

Bis(pyridin-4-ylmethyl) pyridine-2,6-dicarboxylate is a coordination compound that has garnered significant interest in recent years due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of pyridine rings, which are known for their electron-donating ability and strong coordination with transition metals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(pyridin-4-ylmethyl) pyridine-2,6-dicarboxylate typically involves the reaction of pyridine-2,6-dicarboxylic acid with pyridine-4-carboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often employs hydrothermal or solvothermal methods. These methods involve the self-assembly of metal ions with organic bridging ligands under high temperature and pressure conditions. The use of these methods allows for the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Bis(pyridin-4-ylmethyl) pyridine-2,6-dicarboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridine-2,6-dicarboxylic acid derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds .

Mechanism of Action

The mechanism of action of Bis(pyridin-4-ylmethyl) pyridine-2,6-dicarboxylate involves its ability to coordinate with metal ions through the nitrogen atoms in the pyridine rings. This coordination leads to the formation of stable complexes that can interact with various molecular targets and pathways. The specific effects of these interactions depend on the nature of the metal ion and the target molecule .

Comparison with Similar Compounds

Bis(pyridin-4-ylmethyl) pyridine-2,6-dicarboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural arrangement and its ability to form stable complexes with a wide range of metal ions, making it a versatile compound in various scientific and industrial applications.

Properties

Molecular Formula

C19H15N3O4

Molecular Weight

349.3 g/mol

IUPAC Name

bis(pyridin-4-ylmethyl) pyridine-2,6-dicarboxylate

InChI

InChI=1S/C19H15N3O4/c23-18(25-12-14-4-8-20-9-5-14)16-2-1-3-17(22-16)19(24)26-13-15-6-10-21-11-7-15/h1-11H,12-13H2

InChI Key

QVCOVURSDGBJJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C(=O)OCC2=CC=NC=C2)C(=O)OCC3=CC=NC=C3

Origin of Product

United States

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